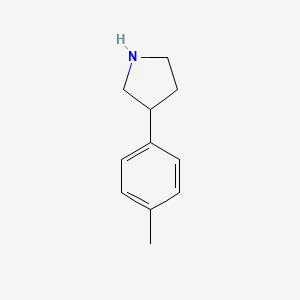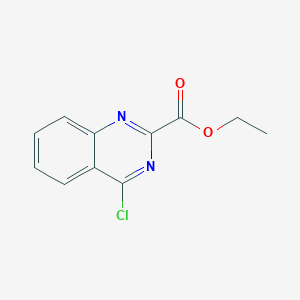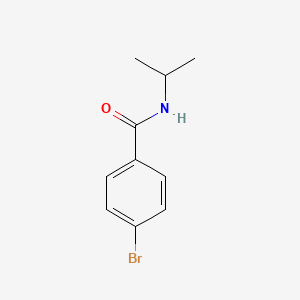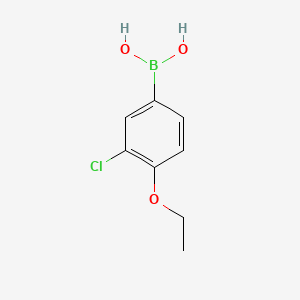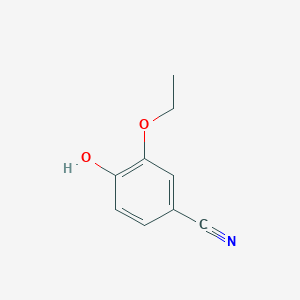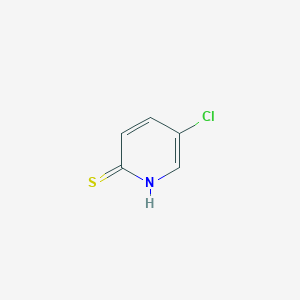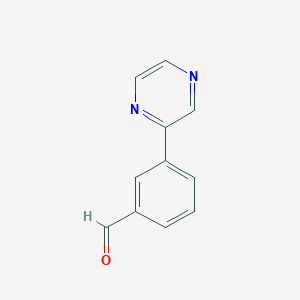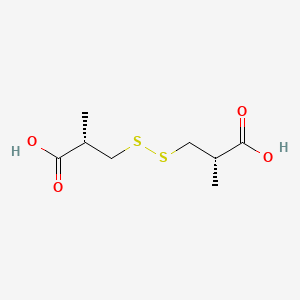![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate CAS No. 74113-77-2](/img/no-structure.png)
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Thermally Healable Crosslinked Polymer Network
This compound has been used in the creation of a thermally healable crosslinked polymer network . The dynamic covalent bond of the compound allows the polymer network to heal itself when exposed to heat .
Organic Electronics
The compound has been used in the development of TEMPO-containing conductive polymers for organic electronics . These polymers are known for their electrochemical properties and are used due to the structural modification by several TEMPO moieties .
Catalytic Oxidant
The compound has been used as a catalytic oxidant for copper-catalyzed, greener oxidation of alcohols under aerobic conditions . It has also been used in the iodobenzene diacetae oxidation of nerol to neral .
Trapping Radicals
The compound has been used for trapping the styrenyl radical generated from benzoyl peroxide during nitroxide-mediated radical polymerization of styrene .
IR-Detectable Metal–Carbonyl Tracers
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
UV Stabilizer in Plastic Materials
Bis (2,2,6,6-tetramethyl-4-piperidyl) (T770) sebacate, a related compound, is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Wirkmechanismus
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is primarily targeted towards the development of conductive polymers . It is used in organic electronics due to its electrochemical properties .
Mode of Action
The compound interacts with its targets by being incorporated into the polymer structure . This is a significant challenge due to the low thermal stability and chemical lability of the TEMPO moieties in the compound . The compound can be implemented into a conductive polymer structure .
Biochemical Pathways
The compound affects the redox pathways involved in the construction of organic radical batteries . The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers .
Pharmacokinetics
The ADME properties of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5The compound’s solubility in various solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride has been reported , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate’s action result in the formation of conductive polymers with high redox potential and theoretical specific capacity .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the compound has a melting point of 82-85 °C and shows a loss of 0.7 wt. % volatility at 150-175°C . These properties can affect the compound’s stability and efficacy in different environments.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate involves the reaction of 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid with 2,2,6,6-tetramethylpiperidine and ethyl chloroformate.", "Starting Materials": [ "1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid", "2,2,6,6-tetramethylpiperidine", "Ethyl chloroformate" ], "Reaction": [ "1. To a solution of 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid (1.0 g, 3.6 mmol) in dry THF (20 mL) under nitrogen, add 2,2,6,6-tetramethylpiperidine (1.2 g, 7.2 mmol) and stir for 10 min at room temperature.", "2. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the reaction mixture and stir for 2 h at room temperature.", "3. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "5. Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate as a white solid (1.0 g, 80% yield)." ] } | |
CAS-Nummer |
74113-77-2 |
Molekularformel |
C31H46N2O6 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
InChI-Schlüssel |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



